5-Chloro-2-iodo-3-nitropyridine
Description
Properties
IUPAC Name |
5-chloro-2-iodo-3-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClIN2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJODOZORLBGIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-iodo-3-nitropyridine typically involves the halogenation of 3-nitropyridine derivatives. One common method includes the iodination of 5-chloro-3-nitropyridine using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium azide, potassium thiocyanate, and various amines.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: Although less common, the compound can also undergo oxidation reactions, particularly at the nitrogen atom, forming N-oxides under the influence of oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, amines; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Major Products:
Substitution: Formation of azido, thiocyanato, or amino derivatives.
Reduction: Formation of 5-chloro-2-iodo-3-aminopyridine.
Oxidation: Formation of N-oxide derivatives.
Scientific Research Applications
Pharmaceutical Applications
5-Chloro-2-iodo-3-nitropyridine serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique structural properties facilitate the development of compounds that target specific biological pathways.
Key Pharmaceutical Uses:
- Antimicrobial Agents : The compound is utilized in synthesizing antibiotics and antifungal agents due to its ability to modify biological activity.
- Anticancer Drugs : Research indicates that derivatives of this compound exhibit promising activity against cancer cell lines, making it a valuable precursor in cancer therapy development.
Case Study : A study published in the Journal of Medicinal Chemistry reported the synthesis of a novel series of pyridine derivatives from this compound, demonstrating enhanced efficacy against multidrug-resistant bacterial strains .
Agricultural Chemicals
The compound is also extensively used in agrochemical formulations. Its effectiveness as a pesticide and herbicide contributes to improved crop protection and yield.
Key Agrochemical Uses:
- Pesticides : The chlorinated and iodinated structure enhances the compound's ability to disrupt pest metabolism.
- Herbicides : It is incorporated into herbicide formulations to control weed growth effectively.
Data Table: Agrochemical Efficacy
| Compound Name | Type | Target Organism | Efficacy (%) |
|---|---|---|---|
| This compound | Herbicide | Common Weeds | 85 |
| This compound | Pesticide | Aphids | 90 |
Material Science
In material science, this compound is employed to develop advanced materials with enhanced properties.
Key Material Science Applications:
- Polymer Synthesis : The compound acts as a building block for creating polymers with desirable mechanical and thermal properties.
- Coatings : Its application in coatings improves surface durability and resistance to environmental degradation.
Organic Synthesis
The versatility of this compound makes it an essential reagent in organic synthesis. It facilitates the construction of complex molecular architectures.
Key Organic Synthesis Uses:
- Building Block for Complex Molecules : It is utilized in various synthetic pathways to create intricate organic compounds used in pharmaceuticals and materials science.
Data Table: Synthetic Pathways
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Acetone, reflux | 92 |
| Coupling Reaction | Palladium catalyst, ethanol | 85 |
Mechanism of Action
The biological activity of 5-Chloro-2-iodo-3-nitropyridine is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. Additionally, the halogen atoms can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Nitropyridines
(a) 5-Chloro-3-fluoro-2-nitropyridine (CAS 1064783-29-4)
- Molecular Formula : C₅H₂ClFN₂O₂
- Molecular Weight : 200.53 g/mol
- Key Differences : Fluorine (F) at position 3 replaces iodine. Fluorine’s electronegativity increases electron-withdrawing effects, enhancing electrophilicity at the pyridine ring. This compound shows higher solubility in polar solvents compared to the iodo analog .
(b) 2-Chloro-5-iodo-3-nitropyridine (CAS 426463-05-0)
Methyl-Substituted Derivatives
(a) 5-Chloro-3-methyl-2-nitropyridine (CAS 1211532-85-2)
- Molecular Formula : C₆H₅ClN₂O₂
- Molecular Weight : 186.57 g/mol
- Key Differences : Methyl (CH₃) at position 3 replaces iodine. The methyl group’s electron-donating nature reduces ring electrophilicity, decreasing reactivity in cross-coupling reactions. However, it improves thermal stability (mp ~120–122°C) .
(b) 2-Chloro-5-methyl-3-nitropyridine (CAS 23056-40-8)
Functional Group Variations
(a) 5-Chloro-3-nitropyridine-2-carbonitrile (CAS 181123-11-5)
- Molecular Formula : C₆H₂ClN₃O₂
- Molecular Weight : 199.56 g/mol
- Key Feature: Cyano (CN) group at position 2. The cyano group enhances electrophilicity, making this compound a superior intermediate for synthesizing aminopyridines via reduction .
(b) 5-Chloro-2-hydroxy-3-nitropyridine (CAS 21427-61-2)
Amino-Substituted Derivatives
2-Amino-5-chloro-3-nitropyridine (CAS 75806-86-9)
- Molecular Formula : C₅H₄ClN₃O₂
- Molecular Weight : 173.56 g/mol
- Reactivity: Amino (NH₂) group at position 2 facilitates nucleophilic aromatic substitution. This compound is pivotal in synthesizing antimalarial agents, whereas the iodo analog is preferred for metal-catalyzed coupling .
Table 1: Key Properties of this compound and Analogs
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Key Application |
|---|---|---|---|---|---|
| This compound (426463-05-0) | C₅H₂ClIN₂O₂ | 284.44 | Cl (5), I (2), NO₂ (3) | 145–148 (est.) | Radiopharmaceuticals |
| 5-Chloro-3-fluoro-2-nitropyridine (1064783-29-4) | C₅H₂ClFN₂O₂ | 200.53 | Cl (5), F (3), NO₂ (2) | 110–112 | Electrophilic intermediates |
| 2-Chloro-5-methyl-3-nitropyridine (23056-40-8) | C₆H₅ClN₂O₂ | 186.57 | Cl (2), CH₃ (5), NO₂ (3) | 120–122 | Crystal engineering |
| 5-Chloro-2-hydroxy-3-nitropyridine (21427-61-2) | C₅H₃ClN₂O₃ | 190.55 | Cl (5), OH (2), NO₂ (3) | 198–200 | Aqueous-phase reactions |
Biological Activity
5-Chloro-2-iodo-3-nitropyridine is a halogenated heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₅H₂ClIN₂O₂. It features a pyridine ring substituted with chlorine, iodine, and a nitro group. The presence of these halogens significantly influences the compound's reactivity and biological properties.
Mechanisms of Biological Activity
1. Antimicrobial Properties:
Research indicates that this compound exhibits antimicrobial activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects against various microorganisms .
2. Anticancer Potential:
The compound has been explored for its anticancer properties. Its ability to form reactive species may induce apoptosis in cancer cells. Studies have shown that similar nitro-substituted pyridine derivatives can inhibit tumor growth by disrupting cellular processes .
3. Interaction with Biological Targets:
The halogen atoms enhance lipophilicity, facilitating interaction with lipid membranes and proteins. This property is crucial for the compound's bioactivity, as it allows for better penetration into cells and interaction with specific molecular targets .
Case Studies and Experimental Data
A study conducted on the transformation of pyridine derivatives using whole cells of Burkholderia sp. demonstrated that compounds similar to this compound could be effectively bioconverted into hydroxylated products, indicating potential pathways for metabolic activation and enhanced biological activity .
| Substrate | Product | Conversion % |
|---|---|---|
| Pyridin-2-amine | Hydroxylated at the 5-position | 99 |
| 3-Chloropyridin-2-amine | 6-amino-5-chloro-pyridin-3-ol | 88 |
| 4-Chloropyridin-2-amine | 6-amino-4-chloro-pyridin-3-ol | 96 |
Pharmacological Applications
The compound's pharmacological potential has been highlighted in several studies focusing on its role as a building block for drug discovery. It has been suggested that derivatives of this compound may exhibit nicotinic pharmacology, acting as agonists at nicotinic receptors, which are critical in neurological functions . This opens avenues for developing treatments for neurodegenerative diseases.
Comparative Analysis with Similar Compounds
This compound can be compared with other halogenated pyridines to understand its unique properties:
| Compound | Halogen Substituents | Biological Activity |
|---|---|---|
| 2-Chloro-5-iodo-3-nitropyridine | Cl, I | Antimicrobial |
| 5-Chloro-2-nitropyridine | Cl | Antitumor |
| 2-Iodo-3-methylpyridine | I | Antifungal |
This table illustrates how the combination of chlorine and iodine in this compound may enhance its reactivity and biological efficacy compared to other compounds.
Q & A
Basic: What are the recommended methods for synthesizing 5-chloro-2-iodo-3-nitropyridine, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves sequential halogenation and nitration of pyridine derivatives. For example, iodination can be achieved using iodine monochloride (ICl) in a polar solvent like dichloromethane at 0–5°C to minimize side reactions. Nitration may follow using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (<50°C) to prevent decomposition . Optimization includes:
- Solvent selection : Use aprotic solvents (e.g., DMF) to stabilize intermediates.
- Catalyst screening : Metal catalysts (e.g., CuI) may improve iodination efficiency.
- Kinetic monitoring : Employ TLC or HPLC to track intermediate formation and adjust stoichiometry.
Basic: How should researchers interpret safety data (e.g., GHS classifications) to design safe handling protocols for this compound?
Methodological Answer:
Safety data sheets (SDS) indicate hazards such as skin/eye irritation (GHS Category 2) and respiratory sensitization (STOT SE 3). Key protocols include:
- Engineering controls : Use fume hoods for weighing and reactions to prevent inhalation .
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
- Storage : Store in airtight containers at 0–4°C to avoid degradation or moisture absorption .
- Waste disposal : Neutralize with alkaline solutions before disposal to reduce reactivity .
Advanced: What computational approaches (e.g., DFT) are suitable for predicting the electronic structure and reactivity of this compound?
Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP or B3PW91) and basis sets (6-311++G**, cc-pVTZ) can model electronic properties . Steps include:
- Geometry optimization : Minimize energy using Gaussian or ORCA software.
- Frontier molecular orbital analysis : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.
- Solvent effects : Incorporate polarizable continuum models (PCM) for solution-phase reactivity.
Validation via experimental FTIR/Raman spectra (e.g., comparing computed vs. observed vibrational modes) enhances reliability .
Advanced: How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the molecular structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) paired with SHELXL refinement allows precise determination of bond lengths, angles, and packing motifs . Best practices:
- Data collection : Use high-resolution detectors (e.g., CCD) at low temperature (100 K) to reduce thermal motion artifacts.
- Twinned data handling : Apply TWIN/BASF commands in SHELXL for overlapping reflections.
- Validation tools : Check R-factors (<5%) and residual electron density maps for disorder modeling.
Example: A study on 2-chloro-4-methyl-3-nitropyridine confirmed nitro group orientation via SHELX-refined torsion angles .
Advanced: How can researchers address contradictions in reported spectroscopic data (e.g., NMR shifts) for derivatives of this compound?
Methodological Answer:
Contradictions often arise from solvent effects, impurities, or tautomerism. Mitigation strategies:
- Standardized conditions : Acquire NMR spectra in deuterated DMSO or CDCl₃ at consistent concentrations.
- 2D NMR techniques : Use HSQC/HMBC to assign signals unambiguously.
- Quantum chemical calculations : Compare computed chemical shifts (via GIAO-DFT) with experimental data to identify outliers .
Triangulation with alternative methods (e.g., mass spectrometry) further validates assignments .
Basic: What analytical techniques are critical for purity assessment, and how are they applied?
Methodological Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities; optimize mobile phase (e.g., acetonitrile/water) for resolution .
- Elemental analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.
- Melting point : Compare with literature values (e.g., 105–108°C for 2-chloro-5-nitropyridine) to detect solvates/polymorphs .
Advanced: What strategies are effective in resolving low yields during cross-coupling reactions involving this compound?
Methodological Answer:
Low yields may stem from steric hindrance (iodo/nitro groups) or catalyst deactivation. Solutions:
- Catalyst optimization : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) with ligands (XPhos) to enhance turnover.
- Microwave-assisted synthesis : Reduce reaction time and improve homogeneity.
- Protecting groups : Temporarily mask nitro groups (e.g., as acetates) to facilitate coupling .
Advanced: How can researchers leverage this compound in pharmaceutical intermediate synthesis?
Methodological Answer:
The iodo and nitro groups enable versatile functionalization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
